3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazine core substituted with a bromine atom at position 3, a keto group at position 4, an isopropyl group at position 2, and a propanoic acid chain at position 3. The isopropyl substituent may enhance lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
3-(3-bromo-4-oxo-2-propan-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O3/c1-6(2)9-8(12)10-11(19)15(4-3-7(17)18)13-5-16(10)14-9/h5-6H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYUTHHGVLARNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=NN(C(=O)C2=C1Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid is a compound belonging to the pyrazolo[1,5-d][1,2,4]triazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current knowledge regarding its biological activity, including mechanisms of action and specific case studies that highlight its therapeutic potential.
The molecular formula for this compound is , with a molecular weight of approximately 356.18 g/mol. Its structure includes a bromine atom and a propanoic acid moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN4O3 |
| Molecular Weight | 356.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | HYYVIMYVTIPBKY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways.
Anticancer Activity
Recent research has indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that compounds similar to this compound showed stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Antimicrobial Activity
There is emerging evidence suggesting that pyrazolo derivatives possess antimicrobial properties. The compound's structure may facilitate binding to bacterial enzymes or disrupt bacterial cell wall synthesis.
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds. Below are notable findings:
- Cytotoxicity in Cancer Cells :
- Antiviral Potential :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
- MRK016: A pyrazolo[1,5-d][1,2,4]triazine derivative with a tert-butyl group at position 3 and a triazolylmethoxy substituent at position 5. Unlike the target compound, MRK016 lacks a propanoic acid chain but demonstrates selective modulation of GABAA receptors, highlighting the pharmacological relevance of this scaffold .
- Compound 16d (): A pyrimido[4,5-d][1,3]oxazin derivative with an isopropyl group and acrylamide side chain. While the core differs, the isopropyl substituent and polar side chain (acrylamide vs. propanoic acid) suggest comparable strategies for balancing lipophilicity and solubility. Its HPLC purity (97.05%) and retention time (11.98 min) indicate moderate polarity compared to the target compound .
Bromo-Substituted Analogues
- Compound 17 () : A brominated pyrazole-sulfonamide hybrid with a 6,6-dimethyl-4-oxoindole moiety. The bromine atom and keto group align with the target compound’s electrophilic features, but the sulfonamide group introduces distinct hydrogen-bonding interactions. Its higher melting point (129–130°C) suggests greater crystalline stability compared to the target compound .
- Compound 41 (): A triazino-indole derivative with a bromophenyl group. The bromine’s position on an aromatic ring (vs. the heterocyclic core in the target compound) may alter reactivity in substitution reactions .
Propanoic Acid Derivatives
- Compound 12 (): A dibromo-thiazole-propanoic acid hybrid. The propanoic acid group enhances aqueous solubility (critical for bioavailability), while the thiazole core differs in electronic properties from pyrazolo-triazines. Its IR spectrum shows a strong C=O stretch at 1670 cm⁻¹, similar to the target compound’s keto group .
- 1001500-71-5 (): A pyrazole-carboxylic acid with bromo and chloro substituents.
Physicochemical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
